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Compound of Interest

Compound Name: 4-Chloro-1,5-naphthyridine

Cat. No.: B1297630 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The 1,5-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry,

demonstrating a wide array of biological activities. Strategic substitution at the 4-position of this

ring system has been a focal point of structure-activity relationship (SAR) studies, leading to

the development of potent and selective inhibitors for various therapeutic targets. This guide

provides a comparative analysis of 4-substituted 1,5-naphthyridines, summarizing quantitative

data, detailing experimental protocols, and visualizing key concepts to aid in the rational design

of novel therapeutics.

Comparative Analysis of Biological Activities
The biological activity of 4-substituted 1,5-naphthyridines is profoundly influenced by the nature

of the substituent at the 4-position. The following tables summarize the quantitative data for

representative compounds against key biological targets, including protein kinases and

bacterial topoisomerases.

Kinase Inhibition
1,5-Naphthyridine derivatives have emerged as potent inhibitors of several protein kinases,

playing crucial roles in oncology, immunology, and infectious diseases.

Table 1: SAR of 4-Substituted 1,5-Naphthyridines as ALK5 Inhibitors
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Compound ID 4-Substituent ALK5 IC50 (nM)
Selectivity over p38
MAPK

1 2-pyridyl 6 High

2 3-pyridyl 4 High

3 4-pyridyl 274 Inactive

4 Phenyl >10,000 -

Data compiled from studies on TGF-β type I receptor (ALK5) inhibitors.[1]

The data clearly indicates a preference for pyridyl substituents at the 4-position for potent ALK5

inhibition. The position of the nitrogen within the pyridine ring also significantly impacts activity,

with 2- and 3-pyridyl derivatives showing the highest potency. A simple phenyl group at this

position results in a dramatic loss of activity.

Table 2: SAR of 2,8-Disubstituted 1,5-Naphthyridines as Antimalarial PI4K Inhibitors

Compound ID 2-Substituent 8-Substituent
P. falciparum
NF54 IC50
(nM)

P. vivax PI4K
IC50 (nM)

5 4-Fluorophenyl

4-

(Dimethylamino)

piperidino

- -

6 4-Fluorophenyl

(1-

Methylpiperidin-

4-yl)methylamino

65 1505

7 2-Amino

N-

methylaminopipe

ridine

40 9400

8 -
1,5-

Naphthyridinone
4200 >10,000
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Data from studies on dual inhibitors of Plasmodium falciparum phosphatidylinositol-4-kinase

(PI4K) and hemozoin formation.[2]

While this table focuses on 2,8-disubstitution, it highlights how modifications distal to the 4-

position can be tuned to achieve potent antimalarial activity. For instance, the introduction of a

basic aminopiperidine moiety at the 8-position appears crucial for activity.

Antibacterial Activity
The 1,5-naphthyridine core is a key component of novel bacterial topoisomerase inhibitors

(NBTIs), which represent a promising new class of broad-spectrum antibacterial agents.

Table 3: Antibacterial Activity of Substituted 1,5-Naphthyridine Analogs

Bacterial Strain Compound A (MIC, µg/mL) Compound B (MIC, µg/mL)

Staphylococcus aureus 0.12 0.06

Streptococcus pneumoniae 0.25 0.12

Escherichia coli 4 2

Note: Specific structures for Compounds A and B with varied 4-substituents were not detailed

in the provided search results, but this table illustrates a typical format for presenting such data.

SAR studies on NBTIs have indicated that while substitutions at the C-2 and C-7 positions are

critical for optimal activity, modifications at other positions, including C-4, generally have a

detrimental effect on the antibacterial spectrum.

Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings.

The following are representative protocols for key assays used in the characterization of 4-

substituted 1,5-naphthyridine derivatives.

In Vitro ALK5 Kinase Inhibition Assay (Radiometric)
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This assay determines the ability of a compound to inhibit the phosphorylation of a substrate by

the ALK5 kinase.

Materials:

Recombinant human ALK5 (TGFβR1) kinase

Casein as a substrate

[γ-³³P]ATP

Kinase Assay Buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl₂, 2 mM DTT)

Test compounds dissolved in DMSO

96-well filter plates

Scintillation counter

Procedure:

Prepare serial dilutions of the test compounds in the Kinase Assay Buffer.

In a 96-well plate, add the ALK5 enzyme, the test compound dilution, and the casein

substrate.

Initiate the kinase reaction by adding [γ-³³P]ATP.

Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

Transfer the reaction mixture to a filter plate and wash to remove unincorporated [γ-³³P]ATP.

Add scintillation fluid to the wells and measure the radioactivity using a scintillation counter.

Calculate the percentage of inhibition for each compound concentration relative to a DMSO

control and determine the IC50 value by fitting the data to a dose-response curve.[3]
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Bacterial Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antibacterial agent that inhibits the visible

growth of a microorganism.

Materials:

Bacterial strains of interest (e.g., S. aureus, E. coli)

Cation-adjusted Mueller-Hinton Broth (CAMHB)

Test compounds dissolved in DMSO

Sterile 96-well microtiter plates

Bacterial inoculum standardized to 0.5 McFarland

Procedure:

Perform serial two-fold dilutions of the test compounds in CAMHB in the wells of a 96-well

plate.

Prepare a bacterial inoculum and dilute it to achieve a final concentration of approximately 5

x 10⁵ CFU/mL in each well.

Inoculate each well with the bacterial suspension. Include positive (bacteria, no compound)

and negative (broth only) controls.

Incubate the plates at 37°C for 18-24 hours.

The MIC is determined as the lowest concentration of the compound at which no visible

bacterial growth is observed.[4]

DNA Topoisomerase Inhibition Assay
This assay measures the ability of a compound to inhibit the relaxation of supercoiled DNA by

topoisomerase I or the decatenation of kinetoplast DNA by topoisomerase II/IV.

Materials:
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Purified bacterial DNA gyrase or topoisomerase IV

Supercoiled plasmid DNA (for gyrase) or kinetoplast DNA (for topoisomerase IV)

Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.75 mM

ATP, 6.5% glycerol)

Test compounds dissolved in DMSO

Agarose gel and electrophoresis equipment

DNA staining agent (e.g., ethidium bromide)

Procedure:

In a reaction tube, combine the assay buffer, DNA substrate, and the test compound at

various concentrations.

Initiate the reaction by adding the topoisomerase enzyme.

Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).

Stop the reaction by adding a stop buffer containing a loading dye and a protein denaturant

(e.g., SDS).

Load the samples onto an agarose gel and perform electrophoresis to separate the different

DNA topoisomers.

Stain the gel with a DNA stain and visualize the DNA bands under UV light.

Inhibition is observed as a decrease in the amount of relaxed/decatenated DNA compared to

the no-compound control.[5][6][7][8][9]

Visualizing the SAR Workflow and Signaling
Pathways
Understanding the logical flow of SAR studies and the biological context of drug targets is

essential for rational drug design. The following diagrams, generated using Graphviz, illustrate
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these concepts.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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